3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Benzyl Group: This can be done using nucleophilic substitution reactions.
Incorporation of the Oxopyrrolidinyl Group: This step may involve amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl Compounds: Compounds with the chlorophenyl group but different core structures.
Oxopyrrolidinyl Compounds: Compounds with the oxopyrrolidinyl group but different core structures.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H18ClN3O3S |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18ClN3O3S/c24-16-5-9-18(10-6-16)27-22(29)21-19(11-13-31-21)26(23(27)30)14-15-3-7-17(8-4-15)25-12-1-2-20(25)28/h3-11,13H,1-2,12,14H2 |
InChI Key |
BCUMPEWPWSQCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Origin of Product |
United States |
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